molecular formula C21H15F3N4O2 B2734145 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 955617-61-5

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2734145
CAS No.: 955617-61-5
M. Wt: 412.372
InChI Key: DSNBLSLNFQQMCX-UHFFFAOYSA-N
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Description

N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide is a synthetic small molecule featuring an imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 4. This moiety is linked to a phenyl ring, which is further conjugated via an amide bond to a benzamide group bearing a trifluoromethyl substituent. The trifluoromethyl group may enhance metabolic stability and binding affinity, as seen in related compounds .

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-30-19-11-10-18-26-17(12-28(18)27-19)13-4-8-16(9-5-13)25-20(29)14-2-6-15(7-3-14)21(22,23)24/h2-12H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNBLSLNFQQMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The imidazo[1,2-b]pyridazine ring system is typically synthesized via cyclocondensation of α-haloketones with aminopyridazines. For example:

  • Reactant : 3-Amino-6-methoxypyridazine and α-bromoacetophenone derivatives.
  • Conditions : Reflux in acetic acid or ethanol with catalytic p-toluenesulfonic acid.
  • Mechanism : Nucleophilic attack of the amino group on the α-carbon of the ketone, followed by cyclodehydration.

Methoxy Group Introduction

The 6-methoxy group is introduced either:

  • Pre-cyclization : Using methoxy-substituted aminopyridazine precursors.
  • Post-cyclization : Via nucleophilic aromatic substitution (SNAr) on chlorinated intermediates using sodium methoxide.

Functionalization: Phenyl Group Attachment

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling attaches the phenyl group to the imidazo[1,2-b]pyridazine core:

  • Reactants : Bromo-imidazo[1,2-b]pyridazine and 4-aminophenylboronic acid.
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : K₂CO₃ or NaHCO₃ in a mixed solvent system (e.g., dioxane/water).

Buchwald-Hartwig Amination

Alternative route for aryl amine formation:

  • Reactants : Bromo-imidazo[1,2-b]pyridazine and aniline derivatives.
  • Catalyst : Pd₂(dba)₃ with Xantphos ligand.
  • Conditions : Heating at 100–120°C in toluene.

Benzamide Coupling

Acylation Reaction

The final step involves coupling 4-(trifluoromethyl)benzoyl chloride with the 4-aminophenyl intermediate:

  • Reactants : 4-(Trifluoromethyl)benzoyl chloride and 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline.
  • Conditions :
    • Solvent : Dichloromethane or THF.
    • Base : Triethylamine or pyridine (2.0–3.0 equiv).
    • Temperature : 0°C to room temperature.

Yield Optimization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
  • Side Reactions : Over-acylation is minimized by slow addition of acyl chloride.

Industrial-Scale Production Considerations

Parameter Laboratory Scale Industrial Adaptation
Cyclization Batch reactor (1–5 L) Continuous flow reactor
Coupling Reactions Dropwise reagent addition Automated dosing systems
Purification Column chromatography Crystallization/recrystallization
Solvent Recovery 60–70% efficiency >90% via distillation

Key challenges in scaling include:

  • Exothermic Reactions : Requires precise temperature control during acyl chloride addition.
  • Cost of Palladium Catalysts : Ligand recycling systems improve cost-efficiency.

Analytical Characterization

Critical quality control metrics for the final compound:

Property Method Specification
Purity HPLC (C18 column) ≥99.0%
Melting Point Differential Scanning Calorimetry 215–220°C
Mass Verification HRMS (ESI+) m/z 412.4 [M+H]⁺
NMR Consistency ¹H/¹³C NMR Matches theoretical shifts

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Receptors: Binding to receptors and modulating their activity.

    Signaling pathways: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, functional, and pharmacological features of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide with analogous compounds:

Compound Name Core Structure Key Substituents Target Kinase Potency (IC50) Pharmacokinetic Properties Key Findings References
This compound Imidazo[1,2-b]pyridazine 6-methoxy, 4-(trifluoromethyl)benzamide Hypothesized: Bcr-Abl N/A Predicted: Enhanced metabolic stability due to trifluoromethyl group Structural analog of ponatinib; potential kinase inhibition inferred from substituent effects
Ponatinib (AP24534) Imidazo[1,2-b]pyridazine 4-methyl-N-(4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl)benzamide Bcr-Abl (pan-inhibitor) 0.37 nM (Bcr-Abl) High oral absorption; metabolized to AP24567 (M42) via piperazine demethylation; t₁/₂: ~24 hr Potent against T315I mutations; approved for CML and ALL
Capmatinib Imidazo[1,2-b][1,2,4]triazine 2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl} c-Met 0.13 nM (c-Met) Oral bioavailability; metabolized via CYP3A4; t₁/₂: 6.5 hr FDA-approved for METex14-mutated NSCLC; high selectivity for c-Met
CT-721 Imidazo[1,2-b]pyridazine 6-chloro, ethynyl linkage to 1-(4-methylpiperazinyl)-2,3-dihydro-1H-indene Bcr-Abl 0.28 nM (Bcr-Abl) Superior in vitro/vivo efficacy vs. ponatinib; reduced off-target toxicity Designed to overcome ponatinib resistance; preclinical candidate for CML
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives Imidazo[1,2-a]pyridine 8-bromo, 4-fluoro, variable benzamide substituents Not reported N/A Variable antibacterial/antifungal activity Synthesized via palladium-catalyzed coupling; biological activity dependent on aryl substitutions
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide Imidazo[1,2-a]pyrimidine 3-fluoro, 7-methyl Not reported N/A N/A Structural analog with modified imidazo-heterocycle; potential for kinase inhibition unexplored

Structural and Functional Insights

Core Heterocycle Variations: The imidazo[1,2-b]pyridazine core in the target compound and ponatinib contrasts with capmatinib’s imidazo[1,2-b][1,2,4]triazine, which confers distinct electronic properties and binding interactions. Triazine-containing compounds like capmatinib exhibit higher c-Met specificity .

Substituent Effects :

  • The 6-methoxy group in the target compound may enhance solubility compared to ponatinib’s 4-methyl substituent, though it could reduce membrane permeability .
  • The trifluoromethyl group in both the target compound and ponatinib improves metabolic stability by resisting oxidative degradation, a critical feature for oral bioavailability .
  • Piperazine-containing side chains (e.g., in ponatinib and CT-721) optimize solubility and target engagement but increase susceptibility to metabolic demethylation, as seen in ponatinib’s conversion to M42 .

Pharmacological Activity: Ponatinib’s sub-nanomolar IC50 against Bcr-Abl underscores the importance of ethynyl linkages and trifluoromethyl groups in maintaining high potency . CT-721’s superior in vivo efficacy over ponatinib highlights the role of chloro-substituents and indene carboxamide moieties in overcoming resistance mutations .

Pharmacokinetic and Toxicity Considerations

  • Metabolism : Ponatinib undergoes hepatic metabolism via CYP3A4, producing active metabolites (e.g., M42), whereas the target compound’s methoxy group may direct metabolism toward glucuronidation .
  • Toxicity : Ponatinib’s cardiovascular risks are linked to off-target kinase inhibition (e.g., VEGFR2), whereas CT-721’s optimized structure reduces such liabilities .

Biological Activity

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique imidazo[1,2-b]pyridazine core linked to a trifluoromethylbenzamide moiety. Its molecular formula is C19H16F3N3OC_{19}H_{16}F_3N_3O with a molecular weight of approximately 373.35 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and may improve its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes implicated in disease pathways, particularly those involved in neurodegenerative disorders.
  • Receptor Modulation : It may act as a modulator for receptors related to cell signaling pathways, influencing cellular responses such as proliferation and apoptosis.

1. Inhibition of Neurodegenerative Pathways

Research indicates that this compound exhibits promising activity against neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurodegenerative diseases like Alzheimer's. By inhibiting nSMase2, the compound could potentially reduce the release of neurotoxic exosomes, thereby mitigating neurodegeneration .

2. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties against certain pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Research Findings and Case Studies

StudyFindings
Study 1 Inhibition of nSMase2 leads to reduced exosome release in neuronal cells.Suggests potential for treating Alzheimer's disease.
Study 2 Exhibits antimicrobial activity against Gram-positive bacteria.Indicates possible use in treating bacterial infections.
Study 3 Structural modifications enhance binding affinity to target enzymes.Highlights importance of chemical structure in biological activity.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Imidazo[1,2-b]pyridazine Core : Cyclization under acidic conditions.
  • Introduction of Trifluoromethyl Group : Utilization of trifluoromethylating agents.
  • Final Coupling Reaction : Employing coupling techniques such as Suzuki coupling for attaching phenyl groups.

Q & A

Q. Key Considerations :

  • Optimize reaction temperatures (e.g., 0–10°C for sensitive intermediates) .
  • Use inert atmospheres to prevent oxidation of thiol or amine groups .

Basic: Which spectroscopic methods confirm structural identity and purity?

Critical techniques include:

  • NMR Spectroscopy :
    • 1^1H NMR: Confirms integration of methoxy (-OCH3_3) at δ 3.8–4.0 ppm and aromatic protons .
    • 13^13C NMR: Identifies trifluoromethyl (-CF3_3) at ~125 ppm (q, 1JCF^1J_{C-F} = 270 Hz) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 456.1234 for C22_{22}H16_{16}F3_3N4_4O2_2) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Q. Methodology :

Analog Synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess steric/electronic effects .

Biological Assays :

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., ABL, EGFR) using ATP-competitive assays .
  • Cytotoxicity : Evaluate IC50_{50} values in cancer cell lines (e.g., MCF-7, A549) via MTT assays .

Data Analysis : Correlate substituent properties (e.g., logP, polar surface area) with activity using QSAR models .

Example Finding : Trifluoromethyl groups enhance metabolic stability but may reduce solubility, requiring formulation adjustments .

Advanced: How to resolve contradictions in reported enzyme inhibition data?

Q. Strategies :

  • Assay Standardization : Use consistent ATP concentrations (e.g., 1 mM) and enzyme isoforms (e.g., ABL1 vs. ABL2) .
  • Orthogonal Validation : Confirm activity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Structural Analysis : Perform X-ray crystallography to compare binding modes across studies .

Case Study : Discrepancies in IC50_{50} values for kinase inhibition may arise from variations in buffer pH or reducing agents (e.g., DTT) .

Advanced: What experimental approaches address poor aqueous solubility during in vitro testing?

Q. Solutions :

Co-Solvent Systems : Use DMSO (≤0.1% v/v) with PBS or Hank’s buffer to maintain solubility .

Formulation : Nanoemulsions or cyclodextrin complexes to enhance dispersibility .

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for temporary solubility .

Characterization : Measure solubility via shake-flask method with UV/Vis quantification at λmax_{max} ~270 nm .

Advanced: How can computational modeling predict off-target interactions?

Q. Protocol :

Molecular Docking : Screen against structural databases (e.g., PDB) using AutoDock Vina to identify potential off-targets (e.g., cytochrome P450 enzymes) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability to primary vs. secondary targets .

In Silico Toxicity : Predict hepatotoxicity via ADMET software (e.g., admetSAR) .

Validation : Compare computational predictions with in vitro CYP450 inhibition assays .

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